(R)-PR-924

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H38N4O5 |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

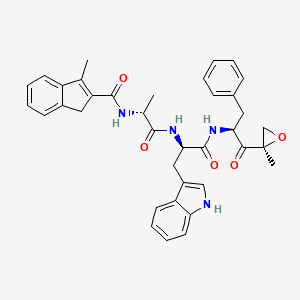

N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide |

InChI |

InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32-,37-/m1/s1 |

InChI Key |

ADBUEVSHEJICCM-PQUKJWNUSA-N |

Isomeric SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-PR-924: A Deep Dive into its Mechanism as a Selective LMP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (R)-PR-924, a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. This compound is a tripeptide epoxyketone that covalently and irreversibly binds to the active site of LMP7, demonstrating significant potential in preclinical models of hematologic malignancies and autoimmune diseases.[1][2][3] This document outlines the molecular interactions, downstream signaling effects, and experimental methodologies used to characterize this promising therapeutic agent.

Core Mechanism of Action

This compound acts as a highly selective, irreversible inhibitor of the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][4] Its mechanism involves the covalent modification of the N-terminal threonine active sites within the LMP7 subunit.[1][2][4] This irreversible binding effectively blocks the catalytic activity of LMP7, leading to a disruption of protein degradation pathways that are crucial for the function and survival of specific cell types, particularly those of hematopoietic origin. The selectivity of this compound for LMP7 over the constitutive proteasome subunit β5c is a key characteristic, minimizing off-target effects and potential toxicity.[2][5]

The epoxyketone warhead of this compound is crucial for its mechanism, forming a stable covalent bond with the active site threonine residue of LMP7. The peptide backbone of the inhibitor contributes to its high potency and selectivity, with specific residues interacting with the substrate-binding pockets of the LMP7 subunit.[6] This targeted inhibition leads to the accumulation of polyubiquitinated proteins, inducing cellular stress and triggering apoptotic pathways in malignant cells.[2][5]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of this compound have been quantified across various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for LMP7 compared to other proteasomal subunits.

| Proteasome Subunit | This compound IC50 (nM) | Selectivity Ratio (β5c/LMP7) | Reference |

| LMP7 (β5i) | 22 | - | [1] |

| β5c | 2900 | 131 | [5] |

| LMP2 (β1i) | 8200 | - | [5] |

| β1c | >30000 | - | [5] |

| MECL-1 (β2i) | >30000 | - | [5] |

| β2c | >30000 | - | [5] |

Note: IC50 values can vary slightly between different experimental setups and assay conditions.

Downstream Signaling and Cellular Effects

Inhibition of LMP7 by this compound triggers a cascade of downstream cellular events, primarily culminating in the induction of apoptosis in cancer cells, particularly multiple myeloma.[1][2]

Apoptosis Induction in Multiple Myeloma

This compound has been shown to induce apoptosis in multiple myeloma (MM) cell lines and primary patient cells.[2][4] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.

-

Caspase Activation: Treatment with this compound leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2][5]

-

Mitochondrial Pathway: The inhibitor induces the cleavage of Bid, a pro-apoptotic protein, which then translocates to the mitochondria.[2] This leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[2][3]

-

Bcl-2 Family Proteins: this compound has been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]

- 4. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

(R)-PR-924: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PR-924 is a selective, irreversible inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i.[1][2] As a tripeptide epoxyketone, its development marked a significant step in the pursuit of more targeted cancer therapies, aiming to overcome the limitations of broader proteasome inhibitors.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, with a focus on its application in multiple myeloma research.

Discovery and Rationale

The development of this compound was a direct response to the clinical experience with first-generation proteasome inhibitors like bortezomib. While effective, these agents inhibit both the constitutive proteasome (present in most cells) and the immunoproteasome (predominantly in hematopoietic cells), leading to off-target effects and toxicities. The discovery of more specific inhibitors for immunoproteasome subunits, such as LMP-7, was driven by the hypothesis that a more targeted approach could enhance therapeutic efficacy while reducing side effects.

This compound is structurally related to carfilzomib, another epoxyketone proteasome inhibitor.[1][2] A key feature contributing to its selectivity for LMP-7 over the constitutive β5 subunit is the presence of a bulky tyrosine residue at the P1 position of the peptide backbone.[1] This structural element allows for preferential binding to the active site of LMP-7.

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patents, the general approach for synthesizing tripeptide epoxyketones is well-established. This typically involves a convergent synthesis strategy.

A plausible, generalized synthetic route would involve:

-

Peptide Coupling: Stepwise coupling of the constituent amino acids to form the tripeptide backbone. This is typically carried out using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Epoxyketone Warhead Synthesis: The epoxyketone "warhead" is synthesized separately. This reactive group is crucial for the irreversible covalent binding to the N-terminal threonine of the proteasome's active site.

-

Coupling of Peptide and Warhead: The fully assembled tripeptide is then coupled to the epoxyketone moiety to yield the final this compound compound.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

The chemical formula for this compound is C₃₇H₃₈N₄O₅, and its IUPAC name is N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide.

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome. This inhibition leads to a buildup of ubiquitinated proteins within the cell, triggering a cascade of events that culminate in apoptosis (programmed cell death).

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway.[1] Upon inhibition of the immunoproteasome by this compound, the accumulation of unfolded proteins leads to endoplasmic reticulum stress and the activation of the unfolded protein response (UPR). This, in turn, initiates a signaling cascade that activates both initiator and executioner caspases.

The key steps in the signaling pathway are:

-

Caspase Activation: this compound treatment leads to the activation of initiator caspases, including caspase-8 and caspase-9.[1][2]

-

BID Cleavage: Activated caspase-8 cleaves the pro-apoptotic protein BID into its truncated form, tBID.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBID translocates to the mitochondria, where it induces MOMP, leading to the release of cytochrome c into the cytoplasm.[1]

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3.[1][2]

-

PARP Cleavage and Apoptosis: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cell Viability) | 3-5 µM | Multiple Myeloma Cell Lines | [4] |

| IC₅₀ (β5i/LMP-7) | 2.5 nM | Purified Enzyme | [5] |

| IC₅₀ (β5c) | 227 nM | Purified Enzyme | [5] |

| Selectivity (β5c/β5i) | ~91-fold | Purified Enzyme | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Plasmacytoma Xenograft | 6 mg/kg, twice weekly | 2.3-fold decrease in tumor volume | [4] |

| SCID-hu Mouse Model | Not specified | Tumor growth inhibition and prolonged survival | [1] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate at an appropriate density.

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10⁶ MM.1S cells) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 6 mg/kg, twice weekly). The control group receives a vehicle solution.

-

Data Collection: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint size, or as defined by the institutional animal care and use committee guidelines.

-

Data Analysis: Analyze the data to determine the effect of this compound on tumor growth inhibition and overall survival.

Conclusion

This compound is a valuable research tool for investigating the role of the immunoproteasome in cancer and other diseases. Its selectivity for LMP-7 provides a more targeted approach to proteasome inhibition compared to earlier-generation compounds. This technical guide has provided an in-depth overview of its discovery, a plausible synthesis strategy, its mechanism of action, and key experimental protocols. Further research into this compound and similar selective immunoproteasome inhibitors holds promise for the development of more effective and less toxic therapies for multiple myeloma and other malignancies.

References

- 1. WO2014152134A1 - Tripeptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]

- 2. PH12015502002A1 - Tripeptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]

- 3. Synthesis and activity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-PR-924: A Selective Immunoproteasome Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PR-924, a potent and selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tripeptide epoxyketone that acts as a proteasome inhibitor. It covalently modifies the N-terminal threonine active sites of the proteasome. While the exact chemical structure and IUPAC name for the (R)-isomer are not publicly available in detail, it is known to be a stereoisomer of PR-924 and is often used as an experimental control. PR-924 is characterized by its high selectivity for the LMP-7 subunit of the immunoproteasome.

Table 1: Physicochemical and Pharmacological Properties of PR-924

| Property | Value | Reference |

| Chemical Class | Tripeptide Epoxyketone | [1][2] |

| Target | Immunoproteasome subunit LMP-7 (β5i) | [1][2][3] |

| IC50 (LMP-7) | 22 nM | [3] |

| IC50 (MM.1S and MM.1R cells, 48h) | 3 µM | [1] |

| Storage Conditions | -80°C (6 months), -20°C (1 month) | [3] |

Mechanism of Action and Biological Activity

PR-924 exhibits potent anti-cancer activity, particularly in multiple myeloma (MM), by selectively inhibiting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.[1][2] This inhibition leads to the induction of apoptosis in cancer cells, including those resistant to conventional therapies.[1] The pro-apoptotic effects of PR-924 are mediated through the activation of a cascade of cellular events.

The proposed signaling pathway for PR-924-induced apoptosis involves the activation of both intrinsic and extrinsic apoptotic pathways.[1][4] Treatment with PR-924 leads to the activation of caspase-8 and the cleavage of Bid, a pro-apoptotic BH3-only protein.[1] Truncated Bid (tBid) then translocates to the mitochondria, triggering the release of cytochrome c into the cytosol.[1] This, in turn, activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1][2]

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of PR-924.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Seed cells in a 96-well plate and treat with varying concentrations of PR-924 for the desired time.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[1]

-

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with PR-924 for the indicated time.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.[1]

-

3.3. In Vivo Antitumor Activity

Animal models are used to evaluate the efficacy and toxicity of PR-924 in a living organism.

-

Human Plasmacytoma Xenograft Model:

-

Subcutaneously inject human multiple myeloma cells into immunodeficient mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer PR-924 (e.g., 6 mg/kg intravenously, twice a week for 3 weeks) or vehicle control.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor animal weight and overall health to assess toxicity.[1]

-

-

SCID-hu Mouse Model:

-

Implant human fetal bone chips subcutaneously into SCID mice.

-

Inject human multiple myeloma cells directly into the bone chips.

-

Monitor tumor growth by measuring circulating levels of a human-specific marker (e.g., soluble human IL-6 receptor) in mouse sera via ELISA.

-

Treat animals with PR-924 or vehicle control as described above.[1]

-

Caption: General experimental workflow for characterizing this compound.

Summary and Future Directions

This compound is a promising therapeutic agent with high selectivity for the immunoproteasome, demonstrating significant anti-myeloma activity both in vitro and in vivo.[1] Its mechanism of action, involving the induction of apoptosis through caspase activation, highlights its potential for treating multiple myeloma and possibly other hematological malignancies.[2][5] Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its clinical utility in combination with other anti-cancer agents. The development of this compound and similar selective immunoproteasome inhibitors represents a significant advancement in targeted cancer therapy.

References

- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-PR-924: A Technical Guide to its Selectivity for the Immunoproteasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-PR-924, a potent and selective inhibitor of the immunoproteasome. The document outlines the quantitative selectivity of this compound for the immunoproteasome over the constitutive proteasome, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction to Proteasome Subtypes and this compound

The proteasome is a multi-catalytic protease complex essential for protein degradation and maintaining cellular homeostasis. In mammals, there are two major forms of the 20S proteasome core particle: the constitutive proteasome and the immunoproteasome. The constitutive proteasome is ubiquitously expressed in all cell types, while the immunoproteasome is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).

The catalytic activity of the proteasome is harbored within its β-subunits. The constitutive proteasome contains the catalytic subunits β1 (caspase-like activity), β2 (trypsin-like activity), and β5 (chymotrypsin-like activity). In the immunoproteasome, these are replaced by the inducible catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. This subunit exchange results in altered cleavage preferences, which is particularly important for the generation of antigenic peptides for MHC class I presentation.

This compound is a tripeptide epoxyketone that acts as a potent, selective, and irreversible inhibitor of the immunoproteasome. It covalently modifies the N-terminal threonine active sites of the proteasome's catalytic subunits. Its high selectivity for the β5i (LMP7) subunit of the immunoproteasome over the β5 subunit of the constitutive proteasome makes it a valuable tool for studying the specific functions of the immunoproteasome and a potential therapeutic agent for diseases where the immunoproteasome is implicated, such as in certain hematologic malignancies like multiple myeloma.

Quantitative Selectivity of this compound

The inhibitory activity of this compound against the chymotrypsin-like activities of the immunoproteasome (β5i/LMP7) and the constitutive proteasome (β5c) has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

| Compound | Target Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |

| This compound | β5i (LMP7) | 2.5 | 91-fold | [1] |

| β5c | 227 | [1] | ||

| This compound | β5i (LMP7) | 22 | 131-fold | [1] |

| β5c | 2900 | [1] |

Note: Discrepancies in reported IC50 values can arise from variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Experimental Protocols

This section details the methodologies for determining the selectivity of proteasome inhibitors like this compound.

Biochemical Assay for Proteasome Inhibition (IC50 Determination)

This protocol describes the measurement of the chymotrypsin-like activity of purified 20S immunoproteasome and constitutive proteasome in the presence of an inhibitor.

Materials:

-

Purified human 20S immunoproteasome and 20S constitutive proteasome.

-

This compound or other test inhibitors.

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS.

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin), 10 mM stock in DMSO.

-

96-well black, flat-bottom plates.

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm).

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For the no-inhibitor control, add 2 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 98 µL of Assay Buffer containing either purified 20S immunoproteasome (0.25 nM) or 20S constitutive proteasome (1 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 10 µM.

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proteasome Activity Assay

This protocol measures the inhibition of proteasome activity within living cells.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S) or other cells of interest.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound or other test inhibitors.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

BCA Protein Assay Kit.

-

Fluorogenic Substrate: Suc-LLVY-AMC.

-

96-well black, flat-bottom plates.

-

Fluorometric microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere if necessary.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).

-

After treatment, wash the cells with cold PBS and lyse them with Lysis Buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

In a new 96-well black plate, add an equal amount of protein (e.g., 10-20 µg) from each lysate to respective wells. Adjust the volume with Lysis Buffer.

-

Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 100 µM.

-

Measure the fluorescence intensity over time at 37°C.

-

Calculate the proteasome activity (rate of fluorescence increase) and determine the percent inhibition for each treatment condition relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Differential Inhibition of Proteasome Subtypes

This compound exhibits a strong preference for the β5i subunit of the immunoproteasome, leading to its selective inhibition over the constitutive proteasome.

Caption: Differential inhibition of proteasome subtypes by this compound.

Experimental Workflow for Determining IC50

The following diagram outlines the general workflow for determining the IC50 of a proteasome inhibitor.

Caption: Workflow for IC50 determination of proteasome inhibitors.

Apoptosis Signaling Pathway Induced by this compound in Multiple Myeloma

In multiple myeloma cells, selective inhibition of the LMP7 subunit by this compound triggers apoptosis through the activation of both intrinsic and extrinsic caspase pathways.[2]

Caption: PR-924 induced apoptosis pathway in multiple myeloma cells.[2]

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome subunit β5i (LMP7). This specificity allows for the targeted disruption of cellular processes that are dependent on immunoproteasome activity, such as the induction of apoptosis in multiple myeloma cells, while having a significantly lesser effect on the ubiquitously expressed constitutive proteasome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other selective proteasome inhibitors. The detailed understanding of its mechanism and selectivity is crucial for its application as a research tool and for its potential development as a therapeutic agent.

References

(R)-PR-924: A Technical Guide to its Role in the Ubiquitin-Proteasome Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-PR-924, a selective inhibitor of the immunoproteasome, and its role within the ubiquitin-proteasome pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins.[1][2][3] This process is essential for maintaining protein homeostasis, regulating a wide array of cellular processes, and eliminating misfolded or damaged proteins.[1][2] The degradation of a target protein via the UPS involves two major steps: the covalent attachment of a polyubiquitin chain to the substrate protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][4]

The 26S proteasome is a large, multi-catalytic protease complex.[4] In most cells, it exists as the constitutive proteasome. However, in cells of hematopoietic origin or in response to inflammatory signals, the catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-counterparts (LMP2/β1i, MECL-1/β2i, and LMP7/β5i) to form the immunoproteasome.[5] The immunoproteasome plays a specialized role in processing antigens for presentation by MHC class I molecules and in regulating immune responses.[5]

This compound: A Selective Immunoproteasome Inhibitor

This compound is a tripeptide epoxyketone-based proteasome inhibitor that demonstrates high selectivity for the LMP7 (β5i) subunit of the immunoproteasome.[6][7][8] This selective inhibition makes it a valuable tool for studying the specific functions of the immunoproteasome and a promising therapeutic candidate for diseases where the immunoproteasome is implicated, such as multiple myeloma and autoimmune disorders.[6][9][10] this compound acts by covalently modifying the N-terminal threonine active site of the LMP7 subunit, leading to irreversible inhibition.[5][6][7]

Quantitative Data: Inhibitory Activity of this compound

The selectivity of this compound for the immunoproteasome over the constitutive proteasome is a key feature. The following table summarizes the inhibitory concentrations (IC50) of PR-924 against different proteasome subunits.

| Proteasome Subunit | Inhibitor | IC50 (nM) | Selectivity (β5c/β5i) | Reference |

| Immunoproteasome (β5i/LMP7) | This compound | 2.5 | 91 | [8] |

| Constitutive Proteasome (β5c) | This compound | 227 | [8] | |

| Immunoproteasome (β5i/LMP7) | ONX-0914 (PR-957) | 5.7 | 9.5 | [8] |

| Constitutive Proteasome (β5c) | ONX-0914 (PR-957) | 54 | [8] |

Mechanism of Action: Induction of Apoptosis

In cancer cells, particularly multiple myeloma, the inhibition of the immunoproteasome by this compound leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis (programmed cell death).[6][11] The apoptotic cascade initiated by PR-924 involves the activation of both the intrinsic and extrinsic pathways.[8]

Key molecular events include:

-

Activation of Caspases: Treatment with PR-924 leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[6][7][8]

-

Mitochondrial Pathway: The intrinsic apoptotic pathway is engaged, as evidenced by the cleavage of BID, its translocation to the mitochondria, and the subsequent release of cytochrome c.[6]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7][8]

These events culminate in the death of cancer cells, including those that have developed resistance to conventional therapies.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability of cancer cell lines.

-

Methodology:

-

Seed cells (e.g., multiple myeloma cell lines) in 96-well plates at a predetermined density.

-

Treat the cells with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the extent of apoptosis induced by this compound.

-

Methodology:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Apoptotic Markers

-

Objective: To detect the activation of key proteins in the apoptotic pathway.

-

Methodology:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, BID).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

The Ubiquitin-Proteasome Pathway

Caption: Overview of the Ubiquitin-Proteasome Pathway.

Mechanism of this compound Action

Caption: this compound inhibits the immunoproteasome, leading to apoptosis.

Experimental Workflow: Assessing Apoptosis

Caption: Workflow for analyzing apoptosis induced by this compound.

References

- 1. The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ashpublications.org [ashpublications.org]

- 6. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]

(R)-PR-924: A Technical Overview of a Tripeptide Epoxyketone Proteasome Inhibitor Isomer

(R)-PR-924 serves as an isomeric control for its potent and selective counterpart, PR-924, a tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7 (also known as β5i). This technical guide provides a comprehensive overview of the structure, mechanism, and experimental data related to PR-924, thereby contextualizing the role of this compound in research and drug development.

Introduction to PR-924 and the Role of this compound

PR-924 is a highly selective, irreversible inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP-7.[1][2][3][4][5] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and plays a crucial role in protein degradation, particularly in the context of immune responses. Its targeted inhibition has emerged as a promising therapeutic strategy for various hematological malignancies, including multiple myeloma.[1][3][4]

This compound is the stereoisomer of the active PR-924 compound.[2] In drug development and mechanistic studies, such isomers are invaluable as negative controls. Any biological activity observed with PR-924 but absent with this compound can be confidently attributed to the specific stereochemistry of the active compound and its precise interaction with the target enzyme.

Mechanism of Action of PR-924

PR-924, as a tripeptide epoxyketone, exerts its inhibitory effect through a covalent modification of the N-terminal threonine active site of the LMP-7 subunit.[1][4][5] This irreversible binding leads to the specific and potent inhibition of the proteasome's chymotrypsin-like activity. The epoxyketone pharmacophore is key to this mechanism, forming a stable morpholino adduct with the catalytic threonine residue.[6] This high degree of selectivity for the proteasome over other proteases minimizes off-target effects.[7][8]

The inhibition of the immunoproteasome by PR-924 disrupts the normal protein degradation pathways within cancer cells, leading to an accumulation of misfolded and regulatory proteins. This cellular stress ultimately triggers programmed cell death, or apoptosis.[1][3][4]

Signaling Pathways Affected by PR-924

The induction of apoptosis in multiple myeloma cells by PR-924 involves the activation of multiple signaling cascades.[1][3][4]

Caption: PR-924 induced apoptotic signaling pathway.

Quantitative Data on PR-924 Activity

The following tables summarize the inhibitory potency of PR-924 against various proteasome subunits and its cytotoxic effects on multiple myeloma cell lines.

Table 1: Inhibitory Concentration (IC50) of PR-924 against Proteasome Subunits

| Proteasome Subunit | IC50 (nM) |

| Immunoproteasome | |

| β5i (LMP-7) | 22[2][5] |

| β1i (LMP-2) | >10,000 |

| β2i (MECL-1) | >10,000 |

| Constitutive Proteasome | |

| β5 | 2,900 |

| β1 | >10,000 |

| β2 | >10,000 |

Table 2: In Vitro Cytotoxicity of PR-924 in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) at 48 hours |

| MM.1S | 3-7[5] |

| MM.1R | 3-7[5] |

| RPMI-8226 | 3-7[5] |

| U266 | Not explicitly stated, but significant growth inhibition observed. |

| OPM1 | 3-7[5] |

| OPM2 | 3-7[5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of PR-924 are provided below.

Proteasome Inhibitory Assay

This protocol outlines the determination of IC50 values for PR-924 against purified 20S proteasomes.

Caption: Workflow for Proteasome Inhibition Assay.

-

Preparation of Reagents : Purified human 20S constitutive and immunoproteasomes are used. A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is prepared. PR-924 is serially diluted to a range of concentrations.

-

Incubation : The purified proteasome is incubated with varying concentrations of PR-924 or a vehicle control (typically DMSO) in an appropriate assay buffer for a specified time at 37°C to allow for inhibitor binding.

-

Substrate Addition : The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Measurement : The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

-

Data Analysis : The rate of substrate cleavage is determined for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of PR-924 on multiple myeloma cell lines.

-

Cell Seeding : Multiple myeloma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of PR-924, this compound (as a control), or vehicle control for 24, 48, and 72 hours.[5]

-

MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation : The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by PR-924.

-

Cell Treatment : Multiple myeloma cells are treated with PR-924 at a concentration known to induce cytotoxicity (e.g., 3 µM) for a specified time (e.g., 48 hours).[5]

-

Cell Harvesting and Washing : The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining : Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

In Vivo Efficacy of PR-924

The anti-tumor activity of PR-924 has been demonstrated in preclinical xenograft models of human multiple myeloma.[1][4] In a human plasmacytoma xenograft model, intravenous administration of PR-924 (6 mg/kg, twice weekly for 3 weeks) resulted in a significant reduction in tumor growth.[1] Furthermore, in a SCID-hu mouse model, which better recapitulates the human bone marrow microenvironment, PR-924 treatment also inhibited tumor growth and prolonged the survival of the tumor-bearing mice.[1][4] Importantly, these studies reported that PR-924 was well-tolerated, with no significant toxicity or weight loss observed in the treated animals.[1][4]

Conclusion

This compound is an essential tool in the study of its active isomer, PR-924, a potent and highly selective tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7. The detailed characterization of PR-924, including its mechanism of action, effects on cellular signaling pathways, and in vitro and in vivo efficacy, highlights the therapeutic potential of targeting the immunoproteasome in hematological malignancies. The use of this compound as a negative control in these studies is critical for validating that the observed anti-cancer effects are a direct result of the specific stereochemical configuration of PR-924 and its targeted inhibition of LMP-7. Future research will likely continue to leverage this isomeric pair to further elucidate the role of the immunoproteasome in health and disease.

References

- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Primed for Interactions: Investigating the Primed Substrate Channel of the Proteasome for Improved Molecular Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

Early Research on the Anti-Tumor Activity of (R)-PR-924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PR-924 is a selective, irreversible inhibitor of the LMP7 (low molecular mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is constitutively expressed in multiple myeloma (MM) cells. Its role in regulating immune responses and cytokine production, as well as its involvement in the survival of malignant plasma cells, has made it an attractive target for cancer therapy. Early preclinical research has demonstrated the potent anti-tumor activity of this compound in multiple myeloma, positioning it as a promising therapeutic agent. This technical guide provides an in-depth overview of the foundational research on the anti-tumor activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its initial evaluation.

Mechanism of Action

This compound is a tripeptide epoxyketone that selectively and covalently binds to the N-terminal threonine active site of the LMP7 (β5i) subunit of the immunoproteasome. This selective inhibition leads to the disruption of protein homeostasis within the cancer cell, ultimately triggering programmed cell death, or apoptosis.

Signaling Pathway of PR-924-Induced Apoptosis

The inhibition of the immunoproteasome by this compound initiates a cascade of events culminating in apoptosis. The primary mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways. Key events include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. This leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP). Furthermore, PR-924 induces mitochondrial dysfunction, characterized by the translocation of cleaved BID to the mitochondria and the subsequent release of cytochrome c into the cytosol.

The Role of LMP-7 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a key therapeutic target in MM. The immunoproteasome, a specialized form of the proteasome, and its catalytic subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8), are highly expressed in hematological malignancies, including multiple myeloma.[1][2][3] This technical guide provides an in-depth overview of the role of LMP-7 in the pathophysiology of multiple myeloma, focusing on its involvement in key signaling pathways, its potential as a therapeutic target, and the experimental methodologies used to study its function.

Introduction: The Immunoproteasome and LMP-7 in Multiple Myeloma

The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby controlling a plethora of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4] In mammalian cells, two major forms of the proteasome exist: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and is induced by inflammatory cytokines.[3]

The immunoproteasome differs from the constitutive proteasome in its catalytic subunits. The β1, β2, and β5 subunits are replaced by LMP-2 (β1i), MECL-1 (β2i), and LMP-7 (β5i), respectively.[3] These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate peptides for MHC class I antigen presentation. However, in malignant cells like those in multiple myeloma, the immunoproteasome also plays a crucial role in maintaining protein homeostasis, promoting cell survival, and contributing to drug resistance.[2][5]

LMP-7, the chymotrypsin-like subunit of the immunoproteasome, is of particular interest in multiple myeloma due to its high level of expression and its critical role in the survival of myeloma cells.[1][2] Inhibition of LMP-7 has emerged as a promising therapeutic strategy, with selective inhibitors demonstrating potent anti-myeloma activity in preclinical models.[1][2]

Quantitative Data on LMP-7 Inhibition in Multiple Myeloma

The development of selective LMP-7 inhibitors has allowed for the quantitative assessment of their efficacy in multiple myeloma cell lines. The following tables summarize key quantitative data from preclinical studies of the selective LMP-7 inhibitor, M3258.

Table 1: In Vitro Potency of M3258 against LMP-7 in Multiple Myeloma Cell Lines

| Cell Line | LMP-7 IC50 (nM) | Reference |

| MM.1S | 2.2 | [2] |

| U266B1 | 2-37 | [1] |

| RPMI 8226 | 4.4 | [1] |

Table 2: Cellular Effects of M3258 on MM.1S Multiple Myeloma Cells

| Parameter | EC50 / IC50 (nM) | Incubation Time | Reference |

| LMP-7 Activity Inhibition | IC50: 2.2 | 2 hours | [1][2] |

| Ubiquitinated Protein Levels | IC50: Not explicitly stated, but significant accumulation observed | 6 hours | [1] |

| Caspase 3/7 Activity Induction (Apoptosis) | EC50: Not explicitly stated, but significant induction observed | 72 hours | [1] |

| Cell Viability Reduction | EC50: Not explicitly stated, but significant reduction observed | 96 hours | [1] |

Signaling Pathways Involving LMP-7 in Multiple Myeloma

LMP-7 is implicated in signaling pathways that are crucial for the survival and proliferation of multiple myeloma cells. A key pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and apoptosis.[6] In multiple myeloma, the JAK/STAT pathway, particularly STAT3, is often constitutively active, promoting cell survival and drug resistance.[3][7]

Emerging evidence suggests a direct link between the JAK/STAT pathway and the expression of immunoproteasome subunits. Specifically, EGFR-driven activation of JAK1/STAT3 signaling has been shown to increase the expression of LMP-7 and LMP-2.[5][8][9] This upregulation of immunoproteasome components can lead to increased proteasome capacity and contribute to resistance to proteasome inhibitors like bortezomib.[5][8]

JAK/STAT signaling pathway leading to LMP-7 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LMP-7 in multiple myeloma.

LMP-7 Activity Assay

This protocol is for measuring the chymotrypsin-like activity of LMP-7 in cell lysates using a fluorogenic substrate.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266B1)

-

LMP-7 selective inhibitor (e.g., M3258)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Lysis Buffer (e.g., Assay Buffer with 0.5% NP-40)

-

Fluorogenic substrate for LMP-7 (e.g., (Ac-ANW)2R110)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Culture multiple myeloma cells to the desired density. Treat cells with various concentrations of the LMP-7 inhibitor or vehicle control for the specified duration (e.g., 2 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with Lysis Buffer on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Assay Reaction: Dilute the cell lysates to a consistent protein concentration in Assay Buffer. Add the diluted lysate to the wells of a 96-well black microplate.

-

Substrate Addition: Add the fluorogenic LMP-7 substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for R110-based substrates) over time using a fluorometer.

-

Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Normalize the activity to the protein concentration. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[10][11][12][13]

Materials:

-

Multiple myeloma cell lines

-

LMP-7 inhibitor

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed multiple myeloma cells in a 96-well white-walled microplate at a density of approximately 1 x 10^5 cells/mL. Allow cells to attach overnight if adherent. Treat cells with a range of concentrations of the LMP-7 inhibitor or vehicle control for the desired time (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Plot the luminescence values against the inhibitor concentration to determine the EC50 for apoptosis induction.

Ubiquitinated Protein Turnover Assay (Western Blot)

This protocol is a general method to assess the accumulation of ubiquitinated proteins following proteasome inhibition.

Materials:

-

Multiple myeloma cell lines

-

LMP-7 inhibitor

-

RIPA Lysis Buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Culture and treat multiple myeloma cells with the LMP-7 inhibitor or vehicle for a specified time (e.g., 6 hours).

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ubiquitin. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the intensity of the high molecular weight smear, which represents the accumulation of polyubiquitinated proteins.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the role of a novel LMP-7 inhibitor in multiple myeloma.

Experimental workflow for LMP-7 inhibitor studies in multiple myeloma.

Conclusion

LMP-7 represents a highly promising therapeutic target in multiple myeloma. Its elevated expression in malignant plasma cells and its crucial role in cell survival underscore its importance in the pathophysiology of the disease. Selective inhibitors of LMP-7 have demonstrated potent anti-myeloma activity in preclinical models, inducing apoptosis and overcoming some of the limitations of broader proteasome inhibitors.[1][2] The connection between LMP-7 and the JAK/STAT signaling pathway provides further rationale for targeting this immunoproteasome subunit, particularly in the context of drug resistance.[5][8] The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the role of LMP-7 in multiple myeloma and to evaluate the efficacy of novel therapeutic agents targeting this critical component of the immunoproteasome. Continued research in this area holds the potential to deliver more effective and less toxic treatments for patients with multiple myeloma.

References

- 1. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. STAT3: A Promising Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 12. promega.com [promega.com]

- 13. ulab360.com [ulab360.com]

(R)-PR-924: A Targeted Approach Against Hematological Malignancies

An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of (R)-PR-924, a Selective Immunoproteasome Inhibitor

Introduction

This compound, commonly referred to as PR-924, is a selective and irreversible inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and regulating inflammatory responses. In hematological malignancies, the immunoproteasome is often overexpressed and plays a significant role in tumor cell survival and proliferation. By selectively targeting LMP-7, PR-924 offers a promising therapeutic strategy to induce cancer cell death while potentially minimizing off-target effects associated with broader proteasome inhibitors. This technical guide provides a comprehensive overview of the preclinical data on PR-924's efficacy in hematological malignancies, its mechanism of action, and detailed experimental protocols.

In Vitro Efficacy of PR-924 in Hematological Malignancy Cell Lines

PR-924 has demonstrated significant cytotoxic activity against a range of hematological malignancy cell lines, with a particular focus on multiple myeloma (MM).

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PR-924 in various multiple myeloma cell lines.

| Cell Line | Type | IC50 (µM) | Citation(s) |

| MM.1S | Multiple Myeloma | 3-5 | [1] |

| MM.1R | Multiple Myeloma | 3-5 | [1] |

| RPMI-8226 | Multiple Myeloma | 3-5 | [1] |

| U266 | Multiple Myeloma | 3-5 | [1] |

| DOX40 | Multiple Myeloma | 3-5 | [1] |

| KMS12 | Multiple Myeloma | 3-5 | [1] |

| LR-5 | Multiple Myeloma | 3-5 | [1] |

| OPM1 | Multiple Myeloma | 3-5 | [1] |

| OPM2 | Multiple Myeloma | 3-5 | [1] |

| INA-6 | IL-6 dependent Multiple Myeloma | 3-5 | [1] |

Note: The IC50 values are reported as a range in the source material.

In Vivo Efficacy of PR-924 in Xenograft Models

Preclinical studies using mouse xenograft models of multiple myeloma have demonstrated the in vivo anti-tumor activity of PR-924.

Quantitative Data: Tumor Growth Inhibition and Survival

In a human plasmacytoma xenograft model using MM.1S cells, intravenous administration of PR-924 at a dose of 6 mg/kg twice a week for three weeks resulted in significant inhibition of tumor growth and prolonged survival of the tumor-bearing mice.[2] Similarly, in a SCID-hu mouse model, which provides a human bone marrow microenvironment, PR-924 treatment led to a significant reduction in tumor burden.[2] Importantly, the treatment was well-tolerated, with no significant weight loss observed in the treated mice.[2][3]

| Animal Model | Cell Line | Treatment Regimen | Key Findings | Citation(s) |

| SCID Mouse Xenograft | MM.1S | 6 mg/kg PR-924, IV, twice a week for 3 weeks | Significant tumor growth inhibition; Prolonged survival (P < 0.05) | [2] |

| SCID-hu Mouse Model | Primary MM cells | 6 mg/kg PR-924, IV, twice a week for 3 weeks | Significant reduction in tumor growth (P < 0.05) | [2] |

Mechanism of Action: Induction of Apoptosis

PR-924 exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This is achieved through the selective inhibition of the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.

Signaling Pathway

The inhibition of LMP-7 by PR-924 leads to the activation of a cascade of intracellular events culminating in apoptosis. The key steps in this pathway include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PR-924.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of PR-924 on hematological malignancy cell lines and to calculate the IC50 values.

Materials:

-

Hematological malignancy cell lines (e.g., MM.1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

PR-924 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PR-924 in complete medium.

-

Remove the medium from the wells and add 100 µL of the PR-924 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis for Caspase Activation

Objective: To detect the activation of caspases in response to PR-924 treatment.

Materials:

-

Hematological malignancy cell lines

-

PR-924

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Caspase-3, Cleaved Caspase-3, Caspase-8, Cleaved Caspase-8, Caspase-9, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with PR-924 at the desired concentration and for the specified time.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of PR-924 in a mouse xenograft model of multiple myeloma.

Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

Multiple myeloma cell line (e.g., MM.1S)

-

Matrigel (optional)

-

PR-924 formulation for intravenous injection

-

Vehicle control

-

Calipers for tumor measurement

-

Animal weighing scale

Procedure:

-

Subcutaneously inject 5-10 x 10^6 MM.1S cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[4]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PR-924 (e.g., 6 mg/kg) or vehicle control intravenously twice a week.[2]

-

Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 3 weeks) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

For survival studies, monitor the mice until they meet the criteria for euthanasia (e.g., tumor size, body weight loss, clinical signs of distress) and record the date of death.

Conclusion

This compound demonstrates significant preclinical anti-tumor activity against hematological malignancies, particularly multiple myeloma. Its selective inhibition of the immunoproteasome subunit LMP-7 leads to the induction of apoptosis in cancer cells. The in vitro and in vivo data presented in this guide provide a strong rationale for the further clinical development of PR-924 as a targeted therapy for patients with hematological cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for (R)-PR-924 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PR-924 is a selective inhibitor of the LMP-7 (low molecular mass polypeptide 7) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and is induced by inflammatory cytokines in other cell types. Its distinct catalytic subunits, including LMP-7 (also known as β5i), play a crucial role in processing antigens for presentation by MHC class I molecules.

In various malignancies, particularly multiple myeloma, the immunoproteasome is a key factor in cell survival and proliferation. By selectively targeting the LMP-7 subunit, this compound disrupts the proteolytic activity of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[1] This targeted approach makes this compound a promising candidate for anti-cancer therapies, with studies showing its efficacy in inducing cell death in multiple myeloma cell lines and primary patient cells.[1]

This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells, such as multiple myeloma cell lines, upon treatment with this compound using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced apoptosis in multiple myeloma cells is a multi-faceted process involving the activation of both intrinsic and extrinsic apoptotic pathways. The inhibition of the LMP-7 subunit of the immunoproteasome leads to a cascade of events culminating in programmed cell death. The key steps in this signaling pathway include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. A critical event is the cleavage of BID (BH3 interacting-domain death agonist), which links the extrinsic and intrinsic pathways. This leads to mitochondrial dysfunction and the subsequent release of cytochrome c into the cytoplasm.[1] The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9. Concurrently, the activation of caspase-8 initiates a signaling cascade that also converges on the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cancer cell line (e.g., multiple myeloma RPMI 8226 cells).

Materials:

-

This compound compound

-

RPMI 8226 multiple myeloma cells (or other suitable cancer cell line)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypan Blue solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

-

Cell Culture and Seeding:

-

Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the exponential growth phase.

-

Determine cell viability and concentration using Trypan Blue exclusion assay.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After 4 hours, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-